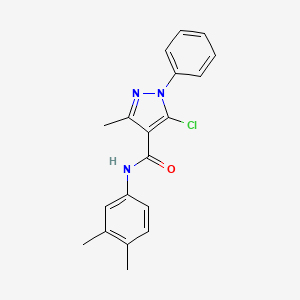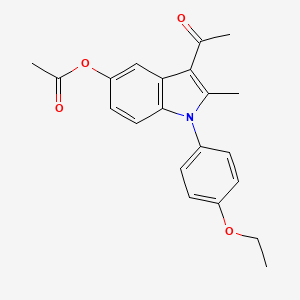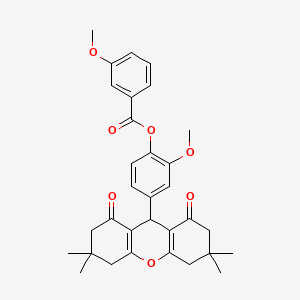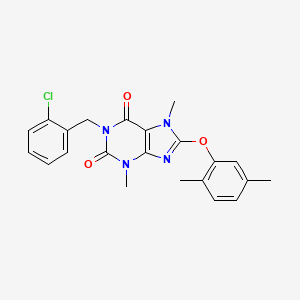![molecular formula C28H26ClN3O3S B15030334 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B15030334.png)
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes multiple functional groups and a tricyclic core structure. Its synthesis and study are of significant interest in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.
Introduction of functional groups:
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines
科学的研究の応用
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its potential biological activity is of interest in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various physiological effects.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.
類似化合物との比較
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Tricyclic compounds: Other tricyclic compounds with different functional groups or ring systems can provide insights into the unique features and reactivity of this compound.
特性
分子式 |
C28H26ClN3O3S |
|---|---|
分子量 |
520.0 g/mol |
IUPAC名 |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C28H26ClN3O3S/c1-4-28(3)14-22-19(15-35-28)13-21-25(30-22)31-27(32(26(21)34)23-8-6-5-7-17(23)2)36-16-24(33)18-9-11-20(29)12-10-18/h5-13H,4,14-16H2,1-3H3 |
InChIキー |
PJUSJYMIXUFJSD-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030256.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15030260.png)

![2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15030270.png)
![5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B15030271.png)

![methyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15030280.png)
![5'-Benzyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15030292.png)
![2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B15030293.png)
![7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030300.png)


![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15030315.png)

